ICG-001 Selectively Disrupts CBP/β-Catenin Without Affecting p300/β-Catenin Interaction
ICG-001 exhibits definitive biochemical selectivity by specifically disrupting the CBP/β-catenin interaction while leaving the p300/β-catenin interaction intact [1]. In a competitive binding assay using purified protein domains (CBP amino acids 1-111, p300 amino acids 1-111, and β-catenin amino acids 647-781), challenge with 100 μM ICG-001 completely abolished CBP binding to β-catenin, whereas p300 binding to β-catenin remained unaffected [2]. This selectivity is not observed with pan-Wnt inhibitors or non-selective CBP/p300 antagonists.
| Evidence Dimension | CBP/β-catenin vs. p300/β-catenin interaction disruption |
|---|---|
| Target Compound Data | 100 μM ICG-001 completely disrupts CBP/β-catenin binding; p300/β-catenin binding unaffected |
| Comparator Or Baseline | Untreated control: both CBP and p300 bind β-catenin |
| Quantified Difference | Complete ablation of CBP/β-catenin binding; no detectable effect on p300/β-catenin binding |
| Conditions | In vitro protein-protein interaction assay using purified recombinant CBP (1-111), p300 (1-111), and β-catenin (647-781) domains expressed in E. coli |
Why This Matters
This selectivity ensures that ICG-001 modulates only the CBP-dependent arm of Wnt signaling, preserving p300-dependent transcriptional programs essential for normal stem cell function and differentiation.
- [1] Emami KH, Nguyen C, Ma H, Kim DH, Jeong KW, Eguchi M, et al. A small molecule inhibitor of beta-catenin/CREB-binding protein transcription. Proc Natl Acad Sci U S A. 2004 Aug 24;101(34):12682-7. View Source
- [2] Emami KH, Nguyen C, Ma H, Kim DH, Jeong KW, Eguchi M, et al. A small molecule inhibitor of beta-catenin/CREB-binding protein transcription. Proc Natl Acad Sci U S A. 2004 Aug 24;101(34):12682-7, Figure 2B. View Source
